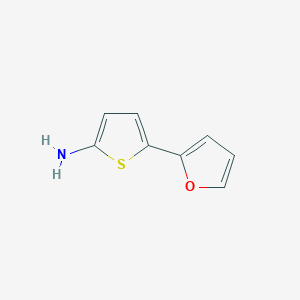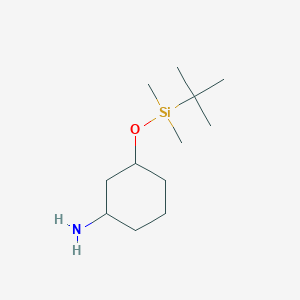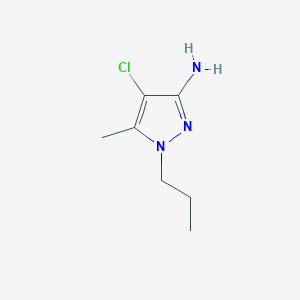![molecular formula C15H22FN5 B11734171 N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734171.png)
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-环戊基-1H-吡唑-4-基)甲基]-1-(2-氟乙基)-4-甲基-1H-吡唑-3-胺是一种合成的有机化合物,属于吡唑类衍生物。
准备方法
合成路线和反应条件
N-[(1-环戊基-1H-吡唑-4-基)甲基]-1-(2-氟乙基)-4-甲基-1H-吡唑-3-胺的合成通常涉及多步有机反应。起始原料通常包括环戊酮、水合肼和各种烷基化试剂。合成中的关键步骤可能包括:
吡唑环的形成: 这可以通过在酸性或碱性条件下使环戊酮与水合肼反应来实现,从而形成环戊基-吡唑中间体。
烷基化: 然后使用2-氟乙基溴和甲基碘化物对中间体进行烷基化,分别引入氟乙基和甲基。
最终组装: 最终化合物是通过在适当条件下将烷基化的中间体与合适的胺偶联而获得的。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但经过优化以进行大规模生产。这包括使用连续流动反应器、高通量筛选以获得最佳反应条件,以及结晶和色谱等纯化技术。
化学反应分析
反应类型
N-[(1-环戊基-1H-吡唑-4-基)甲基]-1-(2-氟乙基)-4-甲基-1H-吡唑-3-胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化,形成相应的氧化物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以进行亲核取代反应,特别是在氟乙基处,使用胺或硫醇等亲核试剂。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 在氢氧化钠等碱的存在下,胺等亲核试剂。
主要产物
氧化: 形成吡唑氧化物。
还原: 形成还原的吡唑衍生物。
取代: 形成取代的吡唑衍生物。
科学研究应用
N-[(1-环戊基-1H-吡唑-4-基)甲基]-1-(2-氟乙基)-4-甲基-1H-吡唑-3-胺有几种科学研究应用:
药物化学: 由于其与各种生物靶标相互作用的能力,它被研究为潜在的治疗剂。
药理学: 研究该化合物的药代动力学和药效学性质。
材料科学: 它被探索用于开发具有特定性质的新型材料。
生物学: 该化合物用于生物学研究,以了解其对细胞过程和途径的影响。
作用机制
N-[(1-环戊基-1H-吡唑-4-基)甲基]-1-(2-氟乙基)-4-甲基-1H-吡唑-3-胺的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可能充当这些靶标的抑制剂或激活剂,导致各种生化途径的调节。涉及的具体分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- N-[(1-环戊基-1H-吡唑-4-基)甲基]-1-(2-氯乙基)-4-甲基-1H-吡唑-3-胺
- N-[(1-环戊基-1H-吡唑-4-基)甲基]-1-(2-溴乙基)-4-甲基-1H-吡唑-3-胺
独特性
N-[(1-环戊基-1H-吡唑-4-基)甲基]-1-(2-氟乙基)-4-甲基-1H-吡唑-3-胺的独特性在于它存在氟乙基,这可以赋予不同的理化性质,如增加亲脂性和代谢稳定性。这使得它成为各种应用中的一种有价值的化合物,在这些应用中,这些性质是可取的。
属性
分子式 |
C15H22FN5 |
|---|---|
分子量 |
291.37 g/mol |
IUPAC 名称 |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C15H22FN5/c1-12-10-20(7-6-16)19-15(12)17-8-13-9-18-21(11-13)14-4-2-3-5-14/h9-11,14H,2-8H2,1H3,(H,17,19) |
InChI 键 |
IRBBBOCWVKDBSJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1NCC2=CN(N=C2)C3CCCC3)CCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N''-[3-(Dimethylamino)propyl]guanidine; sulfuric acid](/img/structure/B11734092.png)
![3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11734096.png)
![4-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11734098.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734106.png)
![[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B11734109.png)

![1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11734130.png)

![3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B11734147.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(diethylamino)propyl]amine](/img/structure/B11734150.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11734152.png)


![(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734211.png)
